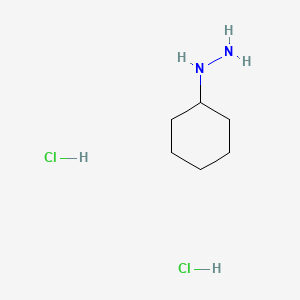

Cyclohexylhydrazine dihydrochloride

CAS No.: 24214-73-1; 30929-57-8; 936338-86-2

Cat. No.: VC4787768

Molecular Formula: C6H16Cl2N2

Molecular Weight: 187.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24214-73-1; 30929-57-8; 936338-86-2 |

|---|---|

| Molecular Formula | C6H16Cl2N2 |

| Molecular Weight | 187.11 |

| IUPAC Name | cyclohexylhydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H |

| Standard InChI Key | OASMNUIVJWKRRP-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Cyclohexylhydrazine dihydrochloride is a cyclohexyl-substituted hydrazine salt. Its structure consists of a cyclohexyl ring attached to a hydrazine group (–NH–NH₂), with two chloride counterions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Numbers | 24214-73-1; 30929-57-8; 936338-86-2 | |

| Molecular Formula | C₆H₁₆Cl₂N₂ | |

| Molecular Weight | 187.11 g/mol | |

| IUPAC Name | Cyclohexylhydrazine dihydrochloride | |

| SMILES | C1CCC(CC1)NN.Cl.Cl |

The compound’s dihydrochloride form distinguishes it from monohydrochloride variants, which have distinct CAS numbers (e.g., 24214-73-1 for monohydrochloride vs. 936338-86-2 for dihydrochloride) .

Synthesis and Reaction Pathways

Cyclohexylhydrazine dihydrochloride is synthesized via a multi-step process:

-

Formation of Cyclohexylhydrazine: Cyclohexylamine reacts with chloramine (NH₂Cl) in a controlled environment. This step yields cyclohexylhydrazine, which is then protonated with hydrochloric acid to form the dihydrochloride salt .

-

Purification: The crude product undergoes distillation and recrystallization to isolate the pure compound. For example, distillation in nitrogen removes unreacted cyclohexylamine, leaving a viscous residue that solidifies upon cooling .

Key Reaction Equation:

Physical and Chemical Properties

Thermodynamic Characteristics

| Property | Value | Source |

|---|---|---|

| Boiling Point | 210.9°C (at 760 mmHg) | |

| Flash Point | 91.7°C | |

| Solubility | High in polar solvents (e.g., water) | |

| Storage Conditions | Under inert gas (N₂/Ar) at 2–8°C |

The compound’s thermal stability is critical for handling, as prolonged exposure to heat may degrade the salt .

Structural Confirmation

Single-crystal X-ray diffraction and NMR spectroscopy confirm the molecular structure. For instance, ¹H NMR data reveal distinct signals for cyclohexyl protons and hydrazine hydrogens, corroborating the dihydrochloride form .

First Aid Recommendations:

-

Ingestion: Induce vomiting only if conscious; seek immediate medical attention .

-

Storage: Keep away from incompatible substances (e.g., strong oxidizers) and heat sources .

Applications in Organic Synthesis and Research

Role in Hydrazone Formation

Cyclohexylhydrazine dihydrochloride serves as a precursor for hydrazones, which are bioactive molecules with antimicrobial and anticancer properties. For example, reacting the compound with aldehydes or ketones yields hydrazone derivatives .

Future Research Directions

-

Bioactivity Studies: Investigating the compound’s role in synthesizing antimicrobial agents or enzyme inhibitors.

-

Stability Optimization: Exploring conditions to improve shelf life under ambient storage .

-

Green Chemistry: Developing solvent-free or low-waste synthesis pathways .

Comparative Analysis with Related Compounds

| Compound | CAS | Molecular Formula | Key Applications |

|---|---|---|---|

| Cyclohexylhydrazine (free base) | 24214-73-1 | C₆H₁₄N₂ | Organic synthesis intermediates |

| Cyclohexylhydrazine monohydrochloride | 24214-73-1 | C₆H₁₅ClN₂ | Acid-catalyzed reactions |

| Cyclohexylhydrazine dimethanesulfonate | — | C₈H₂₀N₂O₄S₂ | Specialty chemical synthesis |

The dihydrochloride form is favored for its enhanced stability and reactivity in proton-rich environments .

Regulatory and Environmental Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume